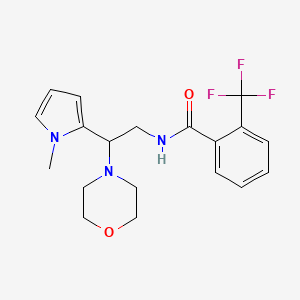

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O2/c1-24-8-4-7-16(24)17(25-9-11-27-12-10-25)13-23-18(26)14-5-2-3-6-15(14)19(20,21)22/h2-8,17H,9-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYIUJQBHRSTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a pyrrole moiety, and a morpholine substituent, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 339.32 g/mol .

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including kinases and other enzymes involved in cell proliferation and survival. For instance, benzamide derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The introduction of the trifluoromethyl group may enhance lipophilicity and metabolic stability, potentially increasing efficacy.

Anticancer Activity

Recent studies have highlighted the potential of benzamide derivatives as anticancer agents. For example, derivatives similar to this compound have shown significant inhibitory effects on cancer cell lines:

- Inhibition of CDK Activity : Compounds with structural similarities have demonstrated potent inhibition of CDK2, with IC50 values in the nanomolar range. For instance, one study reported a compound with an IC50 of 0.005 µM against CDK2 .

- Cell Proliferation : The antiproliferative activity against various cancer cell lines has been documented, with GI50 values ranging from 0.127 to 0.560 µM for related compounds .

Mechanistic Insights

Mechanistically, these compounds may induce cell cycle arrest and apoptosis in cancer cells. For example, they can reduce the phosphorylation of retinoblastoma protein (Rb), leading to G1/S phase arrest and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide core significantly influence biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increased potency against CDK2 |

| Morpholino Substituent | Enhanced solubility but may reduce kinase inhibition at higher substitutions |

| Pyrrole Ring Variants | Structural diversity can lead to varying degrees of inhibition across different kinases |

These findings suggest that careful optimization of substituents is crucial for enhancing the therapeutic potential of this class of compounds.

Case Study 1: In Vitro Evaluation

In vitro studies using human ovarian cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was tested alongside standard chemotherapeutics, revealing comparable efficacy while presenting a distinct mechanism of action.

Comparison with Similar Compounds

Key Observations :

- The target compound’s trifluoromethyl group distinguishes it from non-fluorinated analogs like and , likely enhancing metabolic stability and target affinity .

Pharmacological Implications

- Trifluoromethyl analogs : Compounds like demonstrate enhanced binding to hydrophobic enzyme pockets, suggesting the target may exhibit similar behavior in kinase or protease inhibition.

Q & A

Q. Basic Synthesis Protocol :

- Use a multi-step approach: (i) coupling of 2-(trifluoromethyl)benzoyl chloride with 2-(1-methylpyrrol-2-yl)ethylamine, (ii) introduction of the morpholino group via nucleophilic substitution.

- Optimize reaction conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C for 12–24 hours) .

Q. Advanced Optimization :

- Employ microwave-assisted synthesis to reduce reaction time and improve yield .

- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates using ¹⁹F NMR to track trifluoromethyl group integrity .

What are common contradictions in reported biological activity data for similar benzamide derivatives?

Discrepancies arise in potency across assays due to:

- Receptor isoform specificity : For example, trifluoromethyl-substituted benzamides may show variable inhibition of GlyT1 vs. GlyT2 transporters .

- Cell-line variability : Differences in membrane permeability (e.g., HEK293 vs. CHO cells) affect IC₅₀ values. Validate using orthogonal assays (e.g., SPR, fluorescence polarization) .

What methodologies are suitable for studying this compound’s metabolic stability?

- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. The morpholino group may reduce CYP binding compared to piperazine analogs .

How can researchers resolve low solubility in aqueous buffers during in vitro assays?

Q. Basic Approach :

- Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80).

Q. Advanced Strategy :

- Design prodrugs by introducing ionizable groups (e.g., phosphate esters) on the morpholino nitrogen .

- Formulate as nanocrystals via wet milling; characterize particle size (DLS) and solubility enhancement .

What are the critical controls for assessing off-target effects in kinase inhibition studies?

- Include staurosporine (broad-spectkinase inhibitor) and DMSO vehicle controls .

- Use a kinase panel (≥50 kinases) to evaluate selectivity; prioritize kinases with structural homology to the compound’s binding pocket (e.g., ATP-binding sites) .

How does the methylpyrrole moiety influence pharmacokinetic properties?

- The 1-methyl group on pyrrole reduces oxidative metabolism compared to unsubstituted pyrrole, as shown in analogs like N-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine .

- Conduct comparative studies with des-methyl analogs to quantify metabolic stability (e.g., t₁/₂ in hepatocytes) .

What analytical techniques are essential for characterizing batch-to-batch variability?

- ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry of the pyrrole and morpholino groups.

- HRMS : Verify molecular formula (expected [M+H]⁺: ~452.2 Da).

- XRD : Assess crystallinity, which impacts dissolution rates .

How can contradictory data on receptor activation vs. inhibition be reconciled?

- Assay conditions : Check for inverse agonist vs. antagonist behavior in cAMP accumulation assays (e.g., CHO cells transfected with GPCRs) .

- Allosteric modulation : Use Schild analysis to determine if effects are orthosteric or allosteric .

What strategies mitigate toxicity observed in preliminary in vivo studies?

- Structural modification : Replace the morpholino group with a thiomorpholine dioxide to reduce reactive oxygen species (ROS) generation .

- Dose optimization : Perform MTD studies in rodents; monitor liver enzymes (ALT/AST) and renal biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.